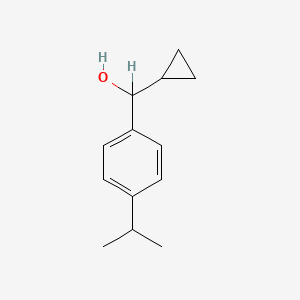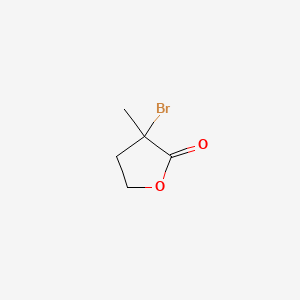
Pivalate de propyle
Vue d'ensemble
Description
Propyl pivalate, also known as propyl 2,2-dimethylpropanoate, is an ester derived from pivalic acid and propanol. It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry. The compound’s chemical formula is C8H16O2, and it has a molecular weight of 144.21 g/mol.
Applications De Recherche Scientifique
Propyl pivalate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the fragrance and flavor industry for its pleasant odor.
Mécanisme D'action
Target of Action
It’s known that pivalic acid esters, such as propyl pivalate, are often used in organic chemistry as protecting groups . They interact with various substrates, particularly alcohols, and play a role in the pivaloylation process .
Mode of Action
Propyl pivalate acts as a pivaloylating agent, participating in the pivaloylation of alcohols . This process involves the transfer of a pivaloyl group from the propyl pivalate to the alcohol, resulting in the formation of a protected alcohol and propyl alcohol .
Biochemical Pathways
The biochemical pathways affected by propyl pivalate primarily involve the metabolism of pivalic acid, a product of propyl pivalate hydrolysis . Pivalic acid is metabolized by enzyme systems and pathways intended to oxidize a broad spectrum of organic acids generated during intermediary metabolism .
Pharmacokinetics
It’s known that pivalate, a metabolite of propyl pivalate, is eliminated primarily through urinary excretion of pivaloylcarnitine . This process can potentially deplete tissue carnitine content, which may have implications for the bioavailability and toxicity of propyl pivalate .
Result of Action
The primary result of propyl pivalate’s action is the protection of alcohols during chemical reactions . By transferring a pivaloyl group to an alcohol, propyl pivalate can prevent unwanted reactions involving the alcohol, thereby increasing the efficiency and selectivity of chemical syntheses .
Action Environment
The action of propyl pivalate can be influenced by various environmental factors. For instance, the efficiency of the pivaloylation process can be affected by the presence or absence of a solvent, with solvent-free conditions often being preferred . Additionally, the stability of propyl pivalate and its reactivity towards different substrates can be influenced by factors such as temperature and pH .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propyl pivalate can be synthesized through the esterification of pivalic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction is as follows:
(CH3)3CCO2H+C3H7OH→(CH3)3CCO2C3H7+H2O
In this reaction, pivalic acid reacts with propanol to form propyl pivalate and water.
Industrial Production Methods: On an industrial scale, propyl pivalate can be produced using a continuous esterification process. This involves the use of a fixed-bed reactor where pivalic acid and propanol are continuously fed, and the esterification reaction occurs in the presence of an acid catalyst. The product is then separated and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Propyl pivalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, propyl pivalate can hydrolyze back to pivalic acid and propanol.
Reduction: Propyl pivalate can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed:
Hydrolysis: Pivalic acid and propanol.
Reduction: Pivalic acid and propanol.
Transesterification: A different ester and the corresponding alcohol.
Comparaison Avec Des Composés Similaires
Methyl pivalate: An ester of pivalic acid and methanol, used in similar applications.
Ethyl pivalate: An ester of pivalic acid and ethanol, also used in the fragrance industry.
Butyl pivalate: An ester of pivalic acid and butanol, with similar properties and uses.
Uniqueness: Propyl pivalate is unique due to its specific ester linkage and the properties imparted by the propyl group. Compared to methyl and ethyl pivalates, propyl pivalate has a slightly higher molecular weight and boiling point, making it suitable for different applications in the fragrance and flavor industry.
Propriétés
IUPAC Name |
propyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-6-10-7(9)8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUYPGVVVLYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199283 | |
| Record name | n-Propyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-35-1 | |
| Record name | n-Propyl pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Propyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propyl 2,2-dimethylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)



![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)






